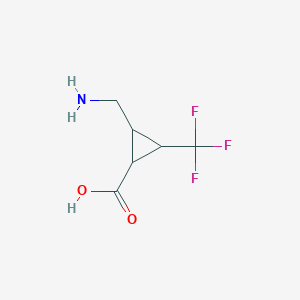

2-(Aminomethyl)-3-(trifluoromethyl)cyclopropane-1-carboxylic acid

CAS No.:

Cat. No.: VC17722797

Molecular Formula: C6H8F3NO2

Molecular Weight: 183.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H8F3NO2 |

|---|---|

| Molecular Weight | 183.13 g/mol |

| IUPAC Name | 2-(aminomethyl)-3-(trifluoromethyl)cyclopropane-1-carboxylic acid |

| Standard InChI | InChI=1S/C6H8F3NO2/c7-6(8,9)4-2(1-10)3(4)5(11)12/h2-4H,1,10H2,(H,11,12) |

| Standard InChI Key | QRMRUBQKONXROC-UHFFFAOYSA-N |

| Canonical SMILES | C(C1C(C1C(F)(F)F)C(=O)O)N |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2-(Aminomethyl)-3-(trifluoromethyl)cyclopropane-1-carboxylic acid features a cyclopropane ring with three distinct substituents: a carboxylic acid group at position 1, a trifluoromethyl (-CF₃) group at position 3, and an aminomethyl (-CH₂NH₂) moiety at position 2. The cyclopropane ring imposes significant steric strain, which stabilizes specific conformations and enhances metabolic resistance .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₈F₃NO₂ | |

| Molecular Weight | 183.13 g/mol | |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 6 | |

| XLogP3-AA | -2.1 |

The SMILES notation C1C(C1(C(=O)O)C(F)(F)F)CN and InChIKey QOOLRFAADJQSLZ-UHFFFAOYSA-N further define its stereoelectronic profile . The trifluoromethyl group contributes to lipophilicity and electron-withdrawing effects, while the aminomethyl group enables peptide backbone integration .

Synthesis and Optimization

Key Synthetic Routes

The synthesis of trifluoromethylated cyclopropane amino acids typically involves cyclopropanation via diazo compound additions. A seminal method by Komarov et al. (2019) employs 1-diazo-2,2,2-trifluoroethane reacting with methyl 2-[(tert-butoxycarbonyl)amino]acrylate to form a pyrazoline intermediate, which undergoes thermal decomposition to yield trans- and cis-cyclopropane isomers . This approach, adapted from Szeimes’ work, achieves multigram quantities with moderate diastereoselectivity .

Table 2: Synthesis Steps and Yields

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Diazo Addition | 1-Diazo-2,2,2-trifluoroethane, RT | 65–70% |

| Pyrazoline Decomposition | Toluene, 110°C, 12 h | 85% |

| Deprotection | HCl/MeOH | 90% |

Challenges in Stereocontrol

The kinetic formation of aminonitriles during Strecker-type reactions often results in low stereoselectivity, necessitating equilibration in refluxing methanol to enrich desired diastereomers . Recent efforts have explored chiral auxiliaries and asymmetric catalysis to improve enantiomeric excess, though these methods remain under development for this specific compound .

Physicochemical Properties

Solubility and Stability

The compound’s solubility in polar solvents (e.g., water, methanol) is enhanced by its carboxylic acid and aminomethyl groups, while the trifluoromethyl moiety increases membrane permeability. Stability studies indicate resistance to enzymatic degradation in biological matrices, attributed to the cyclopropane ring’s rigidity .

Spectroscopic Characterization

¹⁹F NMR spectroscopy reveals a characteristic triplet for the -CF₃ group at δ -63 ppm (J = 10 Hz), while ¹H NMR spectra show distinct cyclopropane proton resonances between δ 1.2–2.5 ppm . Mass spectrometry (ESI+) confirms the molecular ion peak at m/z 184.1 [M+H]⁺ .

Applications in Peptide Engineering

Structural Probing in Membrane Peptides

Incorporation of 2-(aminomethyl)-3-(trifluoromethyl)cyclopropane-1-carboxylic acid into antimicrobial peptides like Magainin 2 has enabled high-resolution ¹⁹F NMR studies in lipid bilayers. The -CF₃ group serves as a non-perturbing label, providing insights into peptide orientation and dynamics without disrupting biological activity .

Enhanced Metabolic Stability

Compared to linear amino acids, the cyclopropane derivative exhibits prolonged in vivo half-life due to reduced susceptibility to proteolytic cleavage. This property is advantageous for developing peptide-based therapeutics with improved pharmacokinetics .

Recent Advances and Future Directions

Catalytic Asymmetric Synthesis

Emerging methodologies using chiral Rh(II) catalysts have achieved enantioselective cyclopropanation of α,β-unsaturated esters, paving the way for scalable production of optically pure derivatives .

Biomedical Applications

Ongoing research explores the compound’s utility in tumor-targeting peptides and enzyme inhibitors. Preliminary data suggest that its fluorinated scaffold enhances binding affinity to hydrophobic protein pockets .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume